![molecular formula C21H23OPSi B14423136 Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane CAS No. 81323-70-8](/img/structure/B14423136.png)
Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane: is an organophosphorus compound with the molecular formula C15H19PSi . It is known for its unique structure, which includes a phosphine group bonded to a phenyl ring and a trimethylsilyl group. This compound is often used in organic synthesis and catalysis due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane typically involves the reaction of diphenylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product. The general reaction scheme is as follows:
(C6H5)2PH+ClSi(CH3)3→(C6H5)2PSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Oxidation: Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane can undergo oxidation to form .
Substitution: The compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Coupling Reactions: It is often used as a ligand in various coupling reactions such as , , and couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Substitution: Reagents such as and are used.
Coupling Reactions: Palladium catalysts and bases like are typically employed.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Coupled Products: Formed in coupling reactions, often involving the formation of new carbon-carbon or carbon-heteroatom bonds.
科学研究应用
Chemistry
In chemistry, Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane is widely used as a ligand in transition metal catalysis. Its ability to stabilize metal centers makes it valuable in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug development and as intermediates in the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a ligand in catalysis is particularly important in the manufacture of pharmaceuticals, agrochemicals, and polymers.
作用机制
The mechanism of action of Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane primarily involves its role as a ligand. It coordinates with metal centers in catalytic cycles, facilitating various chemical transformations. The phosphine group donates electron density to the metal, stabilizing it and enhancing its reactivity. The trimethylsilyl group provides steric bulk, influencing the selectivity and efficiency of the catalytic process.
相似化合物的比较
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but lacks the trimethylsilyl group.
Trimethylsilylphosphine: Contains the trimethylsilyl group but lacks the phenyl rings.
Diphenylphosphine: Similar structure but without the trimethylsilyl group.
Uniqueness
Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane is unique due to the presence of both phenyl and trimethylsilyl groups. This combination provides a balance of electronic and steric properties, making it a versatile ligand in various catalytic applications. Its ability to stabilize metal centers while providing steric hindrance sets it apart from other phosphine ligands.
属性
CAS 编号 |
81323-70-8 |
|---|---|
分子式 |
C21H23OPSi |
分子量 |
350.5 g/mol |
IUPAC 名称 |
diphenyl-(2-trimethylsilyloxyphenyl)phosphane |
InChI |
InChI=1S/C21H23OPSi/c1-24(2,3)22-20-16-10-11-17-21(20)23(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-17H,1-3H3 |
InChI 键 |
RTZGYZNRIWHGKN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


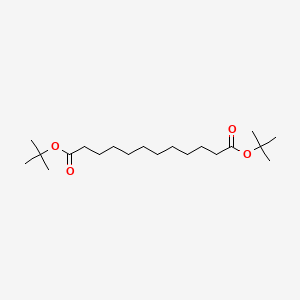
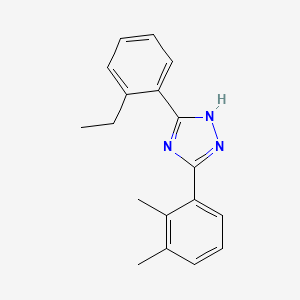
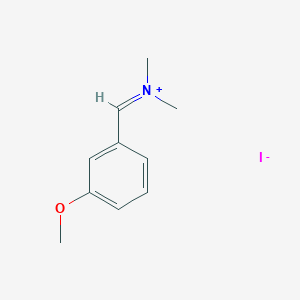
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
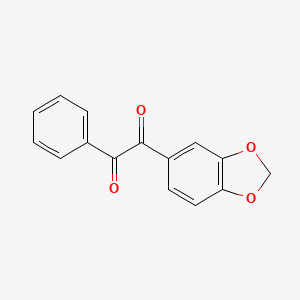
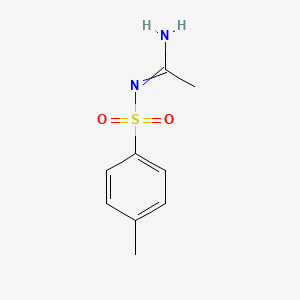
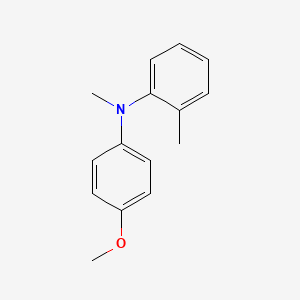
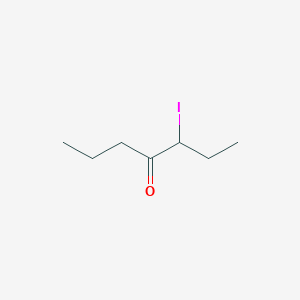
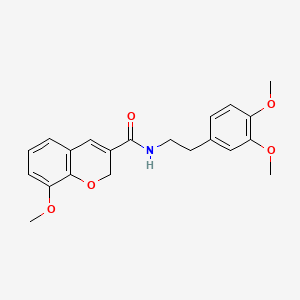
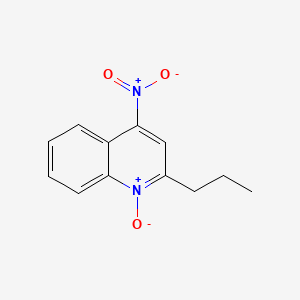
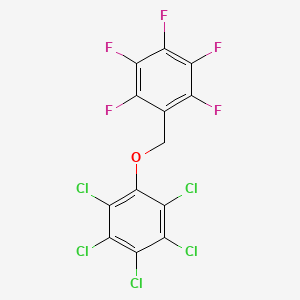
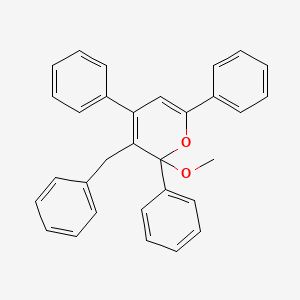
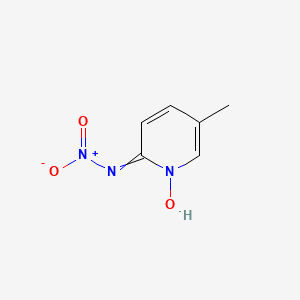
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
